molecular formula C18H15NO4 B11160051 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide

Cat. No.: B11160051
M. Wt: 309.3 g/mol
InChI Key: DXYUEDXIBRJSBU-UHFFFAOYSA-N
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Description

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure with a phenyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetone . The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities. Its acetamide moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetamide

InChI

InChI=1S/C18H15NO4/c1-11-7-14(22-10-16(19)20)18-13(12-5-3-2-4-6-12)9-17(21)23-15(18)8-11/h2-9H,10H2,1H3,(H2,19,20)

InChI Key

DXYUEDXIBRJSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)N

Origin of Product

United States

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